molecular formula C25H32N2O6 B12156042 5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

Cat. No.: B12156042
M. Wt: 456.5 g/mol
InChI Key: GNNVUUZHUQVMCX-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

    IUPAC Name: (2E)-3-(3,4-diethoxyphenyl)-1-[2-(diethylamino)ethyl]-5-oxo-1,5-dihydrofuran-2-ylidene)pyrrolidine-2,4-dione

This compound belongs to the class of heterocyclic compounds , containing both a pyrrolinone ring and a furan ring. Its intricate structure suggests potential biological activity.

Preparation Methods

Synthetic Routes::

    Knoevenagel Condensation:

    Michael Addition:

    Furan Formation:

Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for further investigation.

Chemical Reactions Analysis

    Oxidation: The furan ring can be oxidized to form a furanone.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The diethylaminoethyl group can undergo nucleophilic substitution reactions.

    Common Reagents: Sodium ethoxide, diethylamine, sulfuric acid, oxidizing agents.

    Major Products: Furanone derivatives, hydroxylated compounds.

Scientific Research Applications

    Medicinal Chemistry: Investigated for potential drug development due to its complex structure and potential biological activity.

    Antioxidant Properties: The phenolic groups may contribute to antioxidant effects.

    Anti-inflammatory Activity: Studied for its anti-inflammatory potential.

    Cancer Research: Some derivatives show promise as anticancer agents.

Mechanism of Action

    Molecular Targets: Likely targets include enzymes, receptors, or cellular pathways related to inflammation, oxidative stress, or cancer.

    Pathways Involved: Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

    Uniqueness: The combination of furan, pyrrolinone, and diethylaminoethyl moieties sets it apart.

    Similar Compounds: Related compounds include furanones, chalcones, and pyrrolinones.

Properties

Molecular Formula

C25H32N2O6

Molecular Weight

456.5 g/mol

IUPAC Name

2-(3,4-diethoxyphenyl)-1-[2-(diethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C25H32N2O6/c1-5-26(6-2)13-14-27-22(17-11-12-18(31-7-3)20(16-17)32-8-4)21(24(29)25(27)30)23(28)19-10-9-15-33-19/h9-12,15-16,22,29H,5-8,13-14H2,1-4H3

InChI Key

GNNVUUZHUQVMCX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C=C3)OCC)OCC

Origin of Product

United States

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